molecular formula C14H10ClNO5 B6406850 4-(4-Chloro-2-methoxyphenyl)-2-nitrobenzoic acid CAS No. 1261970-31-3

4-(4-Chloro-2-methoxyphenyl)-2-nitrobenzoic acid

Cat. No.: B6406850
CAS No.: 1261970-31-3
M. Wt: 307.68 g/mol
InChI Key: ZIBMMUJAHDLDGX-UHFFFAOYSA-N
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Description

4-(4-Chloro-2-methoxyphenyl)-2-nitrobenzoic acid is an organic compound characterized by the presence of a chloro, methoxy, and nitro group attached to a benzoic acid core

Properties

IUPAC Name

4-(4-chloro-2-methoxyphenyl)-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO5/c1-21-13-7-9(15)3-5-10(13)8-2-4-11(14(17)18)12(6-8)16(19)20/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIBMMUJAHDLDGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80691091
Record name 4'-Chloro-2'-methoxy-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261970-31-3
Record name 4'-Chloro-2'-methoxy-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chloro-2-methoxyphenyl)-2-nitrobenzoic acid typically involves a multi-step process starting from commercially available precursors. One common route includes the nitration of 4-chloro-2-methoxybenzoic acid followed by a coupling reaction with a suitable phenyl derivative under controlled conditions. The reaction conditions often involve the use of strong acids or bases, organic solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and coupling reactions in batch or continuous flow reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Advanced purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.

    Substitution: Sodium methoxide, ammonia, or thiourea under reflux conditions.

Major Products:

    Oxidation: 4-(4-Chloro-2-methoxyphenyl)-2-nitrobenzaldehyde or this compound derivatives.

    Reduction: 4-(4-Chloro-2-methoxyphenyl)-2-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Chloro-2-methoxyphenyl)-2-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-2-methoxyphenyl)-2-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the chloro and methoxy groups may influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 4-Chloro-2-methoxybenzoic acid
  • 4-Chloro-2-nitrobenzoic acid
  • 4-Methoxy-2-nitrobenzoic acid

Comparison: 4-(4-Chloro-2-methoxyphenyl)-2-nitrobenzoic acid is unique due to the presence of all three functional groups (chloro, methoxy, and nitro) on the benzoic acid core. This combination of substituents imparts distinct chemical and physical properties, making it more versatile in various applications compared to its analogs. For instance, the presence of the methoxy group can enhance solubility and influence the compound’s reactivity, while the nitro group provides a site for further chemical modifications.

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